2-(1-Benzyl-5-oxopyrrolidin-2-yl)cyclopentane-1,3-dione
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Overview
Description
2-(1-Benzyl-5-oxopyrrolidin-2-yl)cyclopentane-1,3-dione is a complex organic compound characterized by a pyrrolidine ring fused to a cyclopentane ring, with a benzyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-5-oxopyrrolidin-2-yl)cyclopentane-1,3-dione typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyl-5-oxopyrrolidin-2-yl)cyclopentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-(1-Benzyl-5-oxopyrrolidin-2-yl)cyclopentane-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(1-Benzyl-5-oxopyrrolidin-2-yl)cyclopentane-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired responses. Detailed studies on its binding affinity and selectivity are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-(5-oxopyrrolidin-2-yl)propanoate
- 2-(1-Benzofuran-2-yl)pyrrolidine hydrochloride
- 2-(2-Oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde
Uniqueness
Compared to these similar compounds, 2-(1-Benzyl-5-oxopyrrolidin-2-yl)cyclopentane-1,3-dione stands out due to its unique combination of the pyrrolidine and cyclopentane rings, along with the benzyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
88461-05-6 |
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Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
2-(1-benzyl-5-oxopyrrolidin-2-yl)cyclopentane-1,3-dione |
InChI |
InChI=1S/C16H17NO3/c18-13-7-8-14(19)16(13)12-6-9-15(20)17(12)10-11-4-2-1-3-5-11/h1-5,12,16H,6-10H2 |
InChI Key |
XRERXODYOILOIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1C2C(=O)CCC2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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